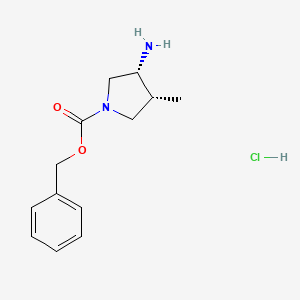

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with amino and methyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent.

Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification reactions, typically using benzyl chloroformate.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the amino or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (3R,4R)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

- (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

- cis-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Uniqueness

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride, a compound with the CAS number 2682097-79-4, is gaining attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O2, with a molecular weight of 270.76 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a benzyl ester, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2682097-79-4 |

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.76 g/mol |

| Purity | >95% |

Research indicates that this compound may interact with various biological targets, including receptors involved in pain modulation and neuroprotection. It has been suggested that the compound acts as a selective ligand for the κ-opioid receptor (KOR), which plays a significant role in analgesia without the typical side effects associated with traditional opioids .

Pharmacological Studies

- Analgesic Effects : In vivo studies have demonstrated that this compound exhibits potent antinociceptive effects in abdominal constriction tests, indicating its potential as an analgesic agent. The mechanism involves KOR activation, which may provide pain relief while minimizing adverse effects .

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells. These findings warrant further investigation into its potential applications in neurodegenerative diseases.

Study on KOR Agonists

A recent study explored the structure-activity relationship (SAR) of various KOR agonists, including derivatives of this compound. The research highlighted that modifications to the benzyl group significantly influenced receptor affinity and selectivity. For instance, compounds with additional hydrophilic groups showed enhanced binding affinity to KOR .

Clinical Implications

The potential clinical applications of this compound extend to managing chronic pain conditions and possibly treating mood disorders due to its modulatory effects on the opioid system. Ongoing trials are necessary to validate these therapeutic claims.

Properties

IUPAC Name |

benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12H,7-9,14H2,1H3;1H/t10-,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVVOEPXDFGLFB-IYJPBCIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.